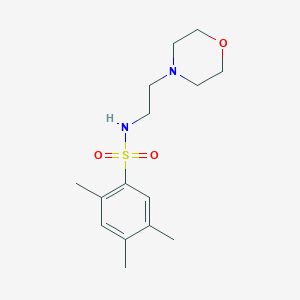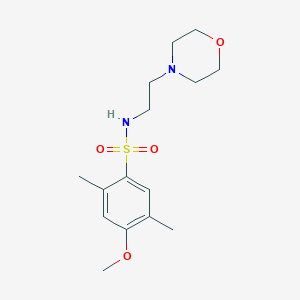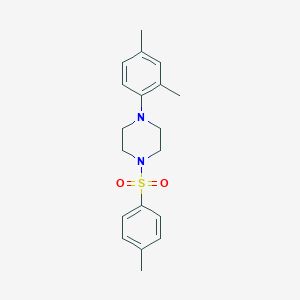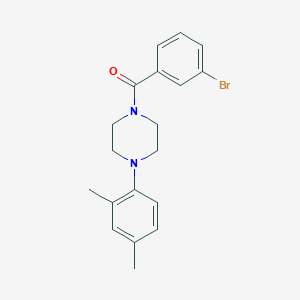
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 5-chloro-2-ethoxyphenylsulfonyl group and a methyl group, making it a unique and valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-ethoxybenzenesulfonyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or sodium hydroxide.
Reaction Process: The 5-chloro-2-ethoxybenzenesulfonyl chloride is reacted with 4-methylpiperazine in the presence of the base to form the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized for efficiency, and advanced purification methods are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine .
- 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(4-ethylphenyl)piperazine .
- 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)pyrrolidine .
Uniqueness
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the piperazine ring and the presence of the 5-chloro-2-ethoxyphenylsulfonyl group make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-19-12-5-4-11(14)10-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUKQPHOILXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B501605.png)


![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)


![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)


![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)




